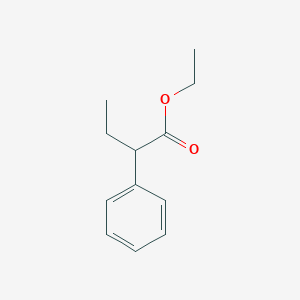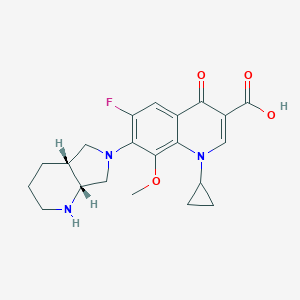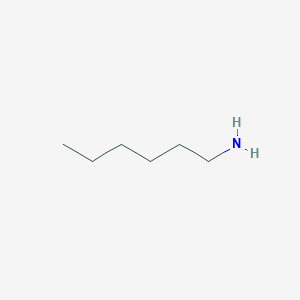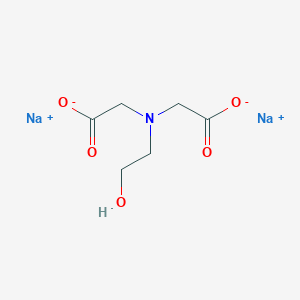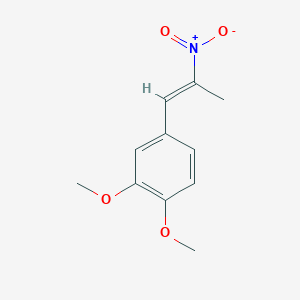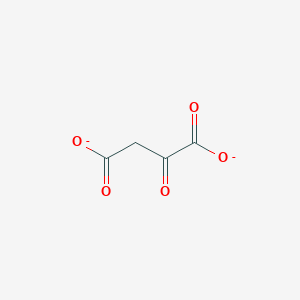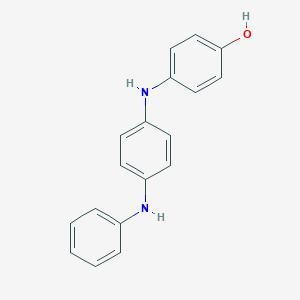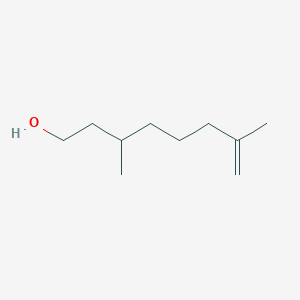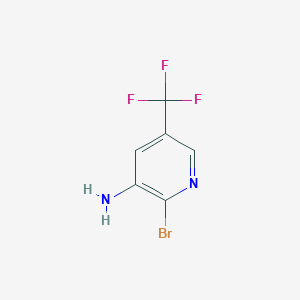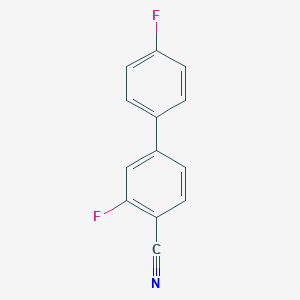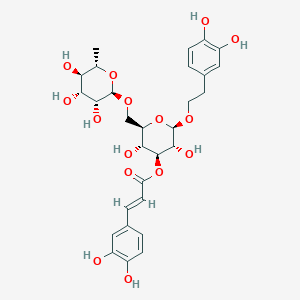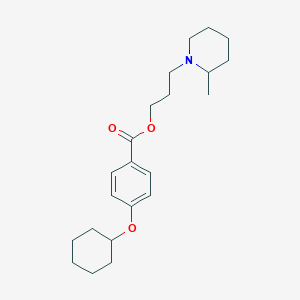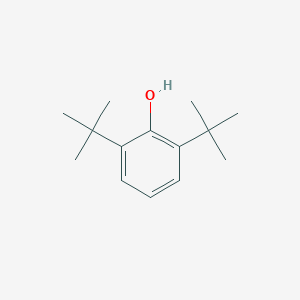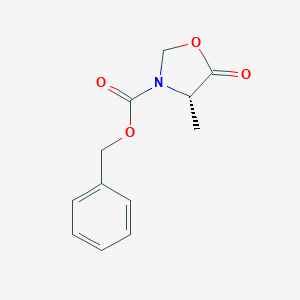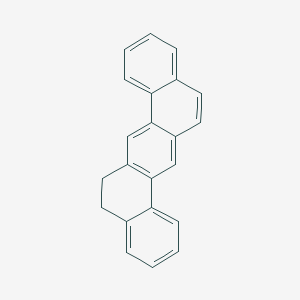
5,6-Dihydrodibenzanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydrodibenzanthracene (DDA) is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in various fields of science. DDA is a highly stable and rigid molecule that exhibits unique electronic and optical properties.
作用机制
5,6-Dihydrodibenzanthracene acts as an electron donor and acceptor due to its unique electronic properties. 5,6-Dihydrodibenzanthracene can form charge transfer complexes with electron acceptors such as fullerenes, which can improve the efficiency of organic solar cells. 5,6-Dihydrodibenzanthracene can also form charge transfer complexes with electron donors such as porphyrins, which can improve the efficiency of organic light-emitting diodes.
生化和生理效应
5,6-Dihydrodibenzanthracene has been shown to exhibit anticancer properties in vitro and in vivo. 5,6-Dihydrodibenzanthracene can induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. 5,6-Dihydrodibenzanthracene can also inhibit the growth and metastasis of cancer cells by inhibiting the expression of matrix metalloproteinases and vascular endothelial growth factor.
实验室实验的优点和局限性
5,6-Dihydrodibenzanthracene has several advantages for lab experiments, including its high stability and rigidity, unique electronic and optical properties, and potential applications in various fields of science. However, 5,6-Dihydrodibenzanthracene also has some limitations for lab experiments, including its low solubility in common solvents and its potential toxicity.
未来方向
There are several future directions for the research on 5,6-Dihydrodibenzanthracene. One potential direction is the synthesis of 5,6-Dihydrodibenzanthracene derivatives with improved solubility and biocompatibility for potential applications in biomedical research. Another potential direction is the development of 5,6-Dihydrodibenzanthracene-based materials with improved electronic and optical properties for potential applications in organic electronics and optoelectronics. Additionally, the potential applications of 5,6-Dihydrodibenzanthracene in energy storage and conversion, such as batteries and supercapacitors, should also be explored.
Conclusion
In conclusion, 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5,6-Dihydrodibenzanthracene have been discussed in this paper. Further research on 5,6-Dihydrodibenzanthracene and its derivatives is necessary to fully explore its potential applications in science.
合成方法
5,6-Dihydrodibenzanthracene can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of anthracene with maleic anhydride in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Friedel-Crafts reaction involves the reaction of anthracene with benzene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Suzuki coupling reaction involves the reaction of dibromobenzene with anthracene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene.
科学研究应用
5,6-Dihydrodibenzanthracene has been extensively studied for its potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as transistors, light-emitting diodes, and solar cells.
属性
CAS 编号 |
153-34-4 |
|---|---|
产品名称 |
5,6-Dihydrodibenzanthracene |
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
12,13-dihydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,13-14H,10,12H2 |
InChI 键 |
CGVKCCJKUPLUIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
规范 SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
其他 CAS 编号 |
153-34-4 |
同义词 |
5,6-dihydrodibenz(a,h)anthracene 5,6-dihydrodibenzanthracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



